N'-hydroxy-2-(methylamino)propanimidamide
Description
Contextualization within the Imidamide and Hydroxylamine (B1172632) Chemical Space
N'-hydroxy-2-(methylamino)propanimidamide is structurally classified as an amidoxime (B1450833). Amidoximes are a class of organic compounds that feature both a hydroxyimino (=N-OH) and an amino (-NH2) group attached to the same carbon atom. nih.govresearchgate.net This unique arrangement of functional groups makes them versatile building blocks in synthetic chemistry, particularly for the synthesis of various heterocyclic compounds. nih.gov
The imidamide portion of the molecule is a derivative of an amide where the carbonyl oxygen is replaced by an imine nitrogen. The hydroxylamine moiety (-NH-OH) is a key functional group in medicinal chemistry, known for its ability to engage in various biological interactions. nih.gov The combination of these groups in the amidoxime structure confers specific chemical properties, such as the ability to act as a bidentate ligand, coordinating with metal ions, and to exist in tautomeric forms. researchgate.net
Overview of Research Significance for this compound
The research significance of this compound is largely inferred from the well-documented activities of the amidoxime class. Amidoximes are recognized as important pharmacophores in drug discovery. nih.govresearchgate.net A primary area of interest is their role as prodrugs for amidines, which are potent bioactive molecules. The amidoxime group can be enzymatically converted in vivo to the corresponding amidine, which can enhance bioavailability and modulate the pharmacokinetic profile of a drug. researchgate.net
Furthermore, some amidoximes have the ability to release nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. nih.govnih.gov This property has led to the investigation of amidoxime-containing compounds for cardiovascular applications. researchgate.net The broader class of N-substituted hydroxylamines has also been explored for the development of novel antibacterial agents. nih.govacs.org These compounds can act as radical scavengers and inhibit essential bacterial enzymes like ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair. nih.gov
Potential Biological Activities of the Amidoxime Chemical Class
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antibacterial | Infectious Diseases | nih.govresearchgate.net |
| Antituberculotic | Infectious Diseases | nih.govresearchgate.net |
| Antifungal | Infectious Diseases | nih.gov |
| Antineoplastic | Oncology | nih.govresearchgate.net |
| Anti-inflammatory | Immunology | nih.govresearchgate.net |
| Nitric Oxide Donor | Cardiovascular | nih.govnih.gov |
Historical Perspective of Related Chemical Scaffolds in Scientific Discovery
The history of chemical scaffolds related to this compound dates back to the late 19th century. The first synthesis of an amidoxime, specifically formamidoxime, was reported in 1873. researchgate.netnih.gov However, the correct chemical structure for this class of compounds was not established until 1884 through the work of Tiemann. researchgate.netnih.gov
The most common and enduring method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.gov This straightforward synthetic route has allowed for the creation of a vast library of amidoxime derivatives for biological screening and other applications.
In the realm of medicinal chemistry, hydroxylamine derivatives have been a subject of interest for their potential to act as bioisosteres for other functional groups, such as amines, thereby enabling the exploration of new chemical space in drug design. nih.gov The investigation of imidamide derivatives as inhibitors of enzymes like nitric oxide synthase (NOS) is a more recent area of research, with studies aiming to develop selective inhibitors for different NOS isoforms. nih.govnih.gov The continued exploration of these and related scaffolds underscores their lasting importance in the ongoing quest for new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N'-hydroxy-2-(methylamino)propanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-3(6-2)4(5)7-8/h3,6,8H,1-2H3,(H2,5,7) |
InChI Key |
MQFRJRVQIJAFFM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)NC |
Canonical SMILES |
CC(C(=NO)N)NC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Hydroxy 2 Methylamino Propanimidamide
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For N'-hydroxy-2-(methylamino)propanimidamide, the primary disconnection targets the C-N bonds of the imidamide core.
A logical retrosynthetic strategy for this compound (I) is outlined below:
Disconnection of the N'-hydroxyimidamide: The N'-hydroxyimidamide functionality can be traced back to the reaction between a nitrile precursor (II) and hydroxylamine (B1172632). This is a common and effective method for the formation of N-hydroxyguanidine and related structures.
Disconnection of the aminonitrile: The aminonitrile (II) can be envisioned as being formed from a corresponding α-amino acid, alanine, or its derivatives. For instance, the methylamino group can be introduced via reductive amination of an appropriate carbonyl precursor or through nucleophilic substitution.
This analysis identifies the following key precursors:
2-(Methylamino)propanenitrile (B1606048) (II): This is a crucial intermediate that contains the core carbon skeleton and the chiral center.
Hydroxylamine (NH₂OH): This reagent provides the N'-hydroxy group.
Alanine or its derivatives: These serve as the foundational chiral building blocks.
| Target Molecule | Key Disconnections | Precursors |
| This compound (I) | C=N bond of the imidamide | 2-(Methylamino)propanenitrile (II), Hydroxylamine |
| 2-(Methylamino)propanenitrile (II) | C-N bond of the amine | Alanine derivative, Methylating agent |
Established Synthetic Routes and Optimization for this compound
Based on the retrosynthetic analysis, the forward synthesis would involve the preparation of the key aminonitrile intermediate followed by its conversion to the target N'-hydroxyimidamide.
Synthesis from Amine and Hydroxylamine Precursors
The most direct and established route to N'-hydroxy-propanimidamides involves the reaction of a nitrile with hydroxylamine. nih.gov This reaction is typically carried out in a suitable solvent and may be facilitated by a base.
The proposed synthesis would proceed as follows:
Synthesis of 2-(Methylamino)propanenitrile (II): Starting from a readily available chiral precursor like L-alanine, the 2-(methylamino)propanenitrile can be synthesized. This could involve, for example, the protection of the amino group of alanine, conversion of the carboxylic acid to a nitrile, followed by N-methylation and deprotection.
Formation of this compound (I): The resulting 2-(methylamino)propanenitrile (II) is then reacted with hydroxylamine. The reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon, followed by proton transfer to yield the final product.
Reaction Conditions and Yield Optimization
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.
| Parameter | Condition | Justification | Potential for Optimization |
| Solvent | Ethanol, Methanol, or other polar protic solvents | Good solubility for both the aminonitrile and hydroxylamine. | Aprotic solvents like THF or DMF could be explored to minimize side reactions. |
| Temperature | Room temperature to gentle reflux | To provide sufficient energy for the reaction without causing decomposition of the product or reactants. | Lower temperatures may improve selectivity, while higher temperatures could accelerate the reaction. |
| Base | Mild base such as triethylamine (B128534) or sodium bicarbonate | To neutralize any acid formed during the reaction and to facilitate the nucleophilic attack of hydroxylamine. | Stronger bases could be used, but may lead to side reactions. |
| Reaction Time | 12-24 hours | To ensure complete conversion of the starting materials. | Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. |
Yields for the formation of N-hydroxyguanidines from nitriles and hydroxylamines can vary widely depending on the substrate and reaction conditions, but are generally in the moderate to good range.
Advanced Synthetic Approaches and Catalyst Development
Recent advances in organic synthesis have led to the development of catalytic methods that could potentially be applied to the synthesis of this compound. For instance, the use of metal catalysts could facilitate the addition of hydroxylamine to the nitrile, potentially under milder conditions and with higher efficiency.
Furthermore, the development of catalysts for the asymmetric synthesis of chiral hydroxylamines could provide a more direct route to enantiomerically pure products, avoiding the need for chiral resolution. incatt.nlacs.org
Strategies for Derivatization and Analog Synthesis
The synthetic route described above is amenable to the synthesis of a variety of analogs of this compound. Derivatization can be achieved by modifying the key precursors.
Variation of the Amino Group: By starting with different amino acids or by using different alkylating agents for the N-alkylation step, a wide range of analogs with different substituents on the nitrogen atom can be prepared.
Modification of the Carbon Skeleton: The use of different α-amino acids as starting materials would allow for the synthesis of analogs with different side chains at the chiral center.
Substitution on the Hydroxy Group: The N'-hydroxy group can be further functionalized, for example, by O-alkylation or O-acylation, to produce a variety of derivatives with potentially different biological activities.
Stereoselective Synthesis and Chiral Resolution Techniques for this compound
Since this compound contains a stereocenter, its stereoselective synthesis or the resolution of the racemic mixture is of significant importance.
Molecular Mechanisms of Action of N Hydroxy 2 Methylamino Propanimidamide
Elucidation of Specific Molecular Targets and Pathways
There is no available research that identifies the specific molecular targets of N'-hydroxy-2-(methylamino)propanimidamide. Consequently, the biological pathways that this compound may modulate are also unknown. Scientific investigation is required to determine if this molecule interacts with specific receptors, enzymes, ion channels, or other cellular components to exert a biological effect.
Ligand-Target Interaction Profiling and Binding Affinity Studies
No ligand-target interaction profiles or binding affinity studies for this compound have been published. Information regarding its binding constants (such as Kᵢ, Kₔ, or IC₅₀) to any potential biological target is not available. Such studies are crucial for understanding the potency and selectivity of a compound.
Modulation of Enzymatic Activity by this compound
There is no documented evidence of this compound modulating the activity of any specific enzymes. Research has not yet explored whether this compound acts as an inhibitor, activator, or substrate for any enzymatic systems.
Investigation of Cellular and Sub-cellular Biological Responses
Detailed investigations into the cellular and sub-cellular biological responses elicited by this compound are not present in the current body of scientific literature. The effects of this compound on cellular processes such as signal transduction, gene expression, or apoptosis have not been characterized.
Comparative Analysis of Action Mechanisms with Related Imidamides
A comparative analysis of the mechanism of action of this compound with other related imidamide compounds is not possible due to the lack of foundational data on the primary compound itself. While the imidamide functional group is present in various biologically active molecules, the specific structure of this compound necessitates direct experimental investigation to draw any meaningful comparisons.
Structure Activity Relationship Sar Studies of N Hydroxy 2 Methylamino Propanimidamide and Its Analogs
Identification of Essential Pharmacophoric Elements
The fundamental pharmacophore of N'-hydroxy-2-(methylamino)propanimidamide can be deconstructed into several key elements that are likely essential for its biological activity. As a derivative of hydroxyguanidine, its structure combines features of both guanidine (B92328) and hydroxylamine (B1172632), which are known to impart biological activity. nih.gov The primary pharmacophoric features include a hydrogen bond donor, a hydrogen bond acceptor, and potential for ionic interactions.
The N'-hydroxy group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows for versatile interactions with biological targets. The guanidinium (B1211019) group, which is basic, is likely to be protonated at physiological pH, allowing it to form strong ionic bonds or a network of hydrogen bonds with target macromolecules. The methylamino group and the propyl backbone contribute to the compound's steric profile and lipophilicity, influencing its binding affinity and pharmacokinetic properties.
A general pharmacophore model for this class of compounds would likely include:
A hydrogen bond acceptor/donor feature: represented by the N'-hydroxy group.
A positive ionizable feature: represented by the guanidine moiety.
A hydrophobic feature: represented by the methyl and propyl groups.
Impact of Substituent Modifications on Biological Activities
Modifications to the core structure of this compound can significantly impact its biological activity. While specific SAR data for this exact molecule is not extensively available, general principles from related N-hydroxyguanidine and N-methylated compounds can provide insights.
Modifications to the Alkyl Chain: Altering the length and branching of the 2-(methylamino)propanimidamide backbone can influence the compound's interaction with the binding pocket of a target protein. Increasing the chain length may enhance van der Waals interactions, but could also introduce steric hindrance.
N-Methyl Group Substitution: The N-methyl group plays a role in the compound's polarity and conformational flexibility. Replacing the methyl group with larger alkyl groups could increase lipophilicity, potentially affecting cell permeability and target engagement. The degree of N-methylation has been shown to be critical for the activity of other bioactive molecules.
Modifications of the Hydroxyguanidine Moiety: Substitution on the guanidine nitrogens can modulate the basicity and hydrogen-bonding capacity of this group. Acylation or alkylation of the guanidine could lead to a loss of the positive charge, which may be essential for activity.
The following table summarizes potential modifications and their likely impact on biological activity based on general medicinal chemistry principles.
| Modification Site | Substituent | Potential Impact on Biological Activity |
| Alkyl Backbone | Increase chain length | May enhance hydrophobic interactions, but could lead to steric clash. |
| Introduction of branching | Can improve metabolic stability and fine-tune binding pocket fit. | |
| Cyclization | Restricts conformation, potentially increasing affinity and selectivity. | |
| N-Methyl Group | Demethylation (N-H) | May alter hydrogen bonding potential and polarity. |
| Substitution with larger alkyls | Increases lipophilicity, may improve membrane permeability. | |
| N'-Hydroxy Group | O-alkylation | Eliminates hydrogen bond donating ability, likely reducing activity. |
| Acylation | May act as a prodrug strategy, releasing the active N-hydroxy form in vivo. |
Rational Design Principles for this compound Derivatives
The rational design of novel derivatives of this compound should be guided by the identified pharmacophoric elements and an understanding of their intended biological target. The development of new analogs can be approached through several strategies.
One approach is isosteric replacement , where functional groups are replaced by other groups with similar steric and electronic properties to improve potency or pharmacokinetic profiles. For instance, the methylamino group could be replaced with other small, polar groups to probe the specific requirements of the binding site.
Structure-based drug design , if the 3D structure of the biological target is known, can be a powerful tool. Docking studies can be used to predict how analogs of this compound might bind, allowing for the design of new derivatives with improved interactions.
Another strategy is scaffold hopping , where the propanimidamide (B3024157) backbone is replaced with a different chemical scaffold while retaining the key pharmacophoric elements of the N-hydroxyguanidine group. This can lead to the discovery of novel chemical classes with similar biological activities but different physicochemical properties.
The utilization of computational methods, such as the development of 3D-QSAR models, can also aid in the design of more potent analogs by correlating the structural features of a series of compounds with their biological activities.
Conformational Analysis and Correlation with Activity Profiles
Intramolecular hydrogen bonding between the N'-hydroxy group and other nitrogen atoms in the molecule could play a significant role in stabilizing specific conformations. Such interactions can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target.
Computational modeling and spectroscopic techniques like NMR can be used to study the conformational preferences of this compound and its analogs. nih.gov Understanding the low-energy conformations and the rotational barriers between them can provide insights into the active conformation and guide the design of conformationally constrained analogs with potentially higher affinity and selectivity. For example, incorporating the alkyl backbone into a ring system would restrict conformational freedom and could lock the molecule in its bioactive shape.
Stereochemical Influences on Biological Potency and Selectivity
The structure of this compound contains a chiral center at the second carbon of the propane (B168953) backbone. This means the compound can exist as two enantiomers, which may exhibit different biological activities. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on a drug's potency and selectivity. nih.gov
The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into the binding site more precisely than the other, leading to stronger interactions and a more potent biological response. In some cases, one enantiomer may be active while the other is inactive or even produces undesirable side effects.
For analogs of this compound, the stereochemistry at the C2 position would dictate the spatial orientation of the methylamino group and the rest of the aliphatic chain. This, in turn, would affect how the molecule as a whole presents its key pharmacophoric groups to the target. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the SAR investigation of this class of compounds. The absolute configuration of the most active enantiomer would provide valuable information about the topology of the target's binding site.
Computational and Theoretical Investigations of N Hydroxy 2 Methylamino Propanimidamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule like N'-hydroxy-2-(methylamino)propanimidamide. These calculations can provide insights into molecular orbital energies, charge distribution, and the stability of different tautomeric forms.
The N'-hydroxyimidamide group can exist in different tautomeric forms, primarily the amide oxime and the imino hydroxylamine (B1172632) forms. DFT calculations can be employed to determine the relative energies of these tautomers, indicating which form is more stable in the gas phase. nih.gov For instance, studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine form by about 4-10 kcal/mol. nih.gov However, the energy barrier for interconversion can be substantial, in the range of 33-71 kcal/mol, suggesting that the tautomers might not easily interconvert at room temperature without a catalyst. nih.gov
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of this compound Tautomers (Illustrative)
| Property | Amide Oxime Tautomer | Imino Hydroxylamine Tautomer |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +5.8 |
| HOMO Energy (eV) | -6.5 | -6.2 |
| LUMO Energy (eV) | -0.8 | -1.1 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.1 |
Note: The data in this table is illustrative and based on general findings for similar N-hydroxy amidine compounds, not on specific calculations for this compound.
Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and understanding the influence of the solvent environment. nih.govresearchgate.net The presence of rotatable bonds in the 2-(methylamino)propanimidamide portion of the molecule allows it to adopt various conformations.
MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. This is crucial as the three-dimensional shape of a molecule dictates its interaction with its environment, including biological receptors. For peptoids containing N-hydroxy amides, conformational analysis has revealed a strong preference for trans conformations in the backbone. nih.gov
Solvation effects play a significant role in the behavior of molecules, particularly those capable of tautomerism and hydrogen bonding. walshmedicalmedia.comwalshmedicalmedia.com The relative stability of the tautomers of this compound can be significantly altered by the solvent. orientjchem.org Polar solvents, through hydrogen bonding and dipole-dipole interactions, can stabilize the more polar tautomer. walshmedicalmedia.com Computational studies on similar systems have shown that water-assisted tautomerism can have a significantly lower energy barrier (9-20 kcal/mol) compared to the process in the gas phase. nih.gov MD simulations with explicit solvent molecules can provide a detailed picture of the solute-solvent interactions and their impact on conformational preferences and tautomeric equilibrium.
In Silico Docking Studies for Ligand-Target Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Compounds containing amidine groups are known to interact with various biological targets, often through hydrogen bonding and electrostatic interactions. nih.gov
For this compound, docking studies could be performed against a range of potential protein targets. The amidine and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, making them key features for molecular recognition. nih.gov Docking simulations would place the molecule in the binding site of a target protein and score the different poses based on a scoring function that estimates the binding affinity.
Table 2: Illustrative Docking Scores of this compound against Hypothetical Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase A | -7.2 | Asp166, Lys72, Glu91 |
| Protease B | -6.8 | Gly143, Ser195, His57 |
Note: This table presents hypothetical data to illustrate the output of a docking study. The protein targets and results are not based on actual experiments with this compound.
The results of docking studies can guide the design of more potent and selective inhibitors by identifying the key interactions between the ligand and the target. nih.govscienceopen.com For example, if a particular hydrogen bond is found to be crucial for binding, the molecule could be chemically modified to enhance this interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent molecules. nih.govmdpi.com
To build a QSAR model for derivatives of this compound, a dataset of compounds with measured biological activity would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com The predictive power of the QSAR model is assessed through internal and external validation techniques. mdpi.com A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.
Predictive Computational Tools for this compound Design and Optimization
The design and optimization of molecules like this compound can be significantly accelerated by a variety of predictive computational tools. These tools integrate the principles of quantum mechanics, molecular mechanics, and data-driven approaches to forecast molecular properties and guide the design process. rsc.orgresearchgate.net
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major strategies. In SBDD, the three-dimensional structure of the biological target is known, and computational tools like docking and molecular dynamics are used to design molecules that fit into the binding site with high affinity and selectivity. dovepress.com
In LBDD, the structure of the target is unknown, and the design process is guided by the properties of known active molecules. Pharmacophore modeling, a key LBDD technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This pharmacophore model can then be used as a query to search for new molecules in virtual databases.
Modern approaches often leverage machine learning and artificial intelligence to build predictive models for a wide range of properties, including bioactivity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity. dovepress.com These in silico predictions help to de-risk the drug discovery process by identifying potential liabilities early on. For this compound, these tools could be used to suggest modifications to its structure to improve its drug-like properties, such as solubility, membrane permeability, and metabolic stability, while maintaining or enhancing its desired biological activity.
Applications of N Hydroxy 2 Methylamino Propanimidamide in Chemical Biology Research
Development and Utilization as Chemical Probes for Biological Systems
Hydroxyamidine derivatives have been successfully developed and utilized as chemical probes to investigate and modulate the function of specific proteins within biological systems. A chemical probe is a small molecule that interacts with a specific protein target, allowing researchers to study that protein's role in cellular processes. The design of these probes often involves creating molecules that can selectively bind to and affect the activity of a target protein, thereby providing insights into its biological function. mskcc.orgnih.gov
A prominent example of the application of hydroxyamidine derivatives as chemical probes is in the study of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in immune tolerance. nih.govacs.org Overexpression of IDO1 in tumor cells helps them evade the immune system by depleting the essential amino acid tryptophan, which is necessary for T-cell activation. nih.gov Hydroxyamidine-based compounds have been designed to act as potent and selective inhibitors of IDO1, effectively serving as chemical probes to dissect the function of this enzyme in cancer immunology. nih.gov
The development of these probes often involves structure-based drug design, where the chemical structure of the hydroxyamidine derivative is optimized to fit into the active site of the target enzyme. nih.govacs.org For instance, the N-hydroxyamidine moiety is critical for binding to the heme iron within the active site of IDO1. nih.gov By modifying other parts of the molecule, researchers can enhance the probe's potency, selectivity, and cell permeability, making them suitable for use in both biochemical assays and live-cell imaging. nih.govnih.gov
Fluorescently tagged or biotinylated versions of these hydroxyamidine probes can also be synthesized to enable visualization of the target protein within cells or to facilitate its isolation and identification from complex biological mixtures. mskcc.org This highlights the versatility of hydroxyamidine derivatives as customizable chemical probes for exploring a wide range of biological questions.
Facilitating Target Deconvolution and Pathway Elucidation
Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound, which is a critical step in understanding its mechanism of action and in drug discovery. nih.govnih.gov Hydroxyamidine derivatives have proven to be instrumental in this process, particularly in the context of phenotypic screens where compounds are initially identified based on their effect on a cell or organism's phenotype without prior knowledge of their direct target.
The potent and selective nature of many hydroxyamidine-based enzyme inhibitors makes them excellent tools for target validation and pathway elucidation. For example, the discovery of hydroxyamidine derivatives as inhibitors of IDO1 has been pivotal in elucidating the role of the kynurenine pathway in cancer immune evasion. nih.govnih.gov By using these compounds to inhibit IDO1, researchers have been able to confirm that the suppression of T-cell activity is directly linked to the enzymatic activity of IDO1 and the subsequent depletion of tryptophan. nih.gov
Furthermore, hydroxyamidine-based chemical probes can be functionalized with reactive groups that allow for covalent modification of their target protein. This approach, known as activity-based protein profiling (ABPP), enables the direct identification and quantification of active enzymes in complex biological samples. While specific examples for N'-hydroxy-2-(methylamino)propanimidamide are not available, the broader class of reactive probes is a cornerstone of chemical biology for target identification. nih.gov
The use of these compounds in combination with "omics" technologies, such as proteomics and metabolomics, can provide a comprehensive view of the cellular pathways affected by the inhibition of a specific target. This integrated approach allows for a deeper understanding of the biological consequences of modulating a particular protein's activity and can reveal new therapeutic opportunities.
Applications in Mechanistic Enzymology and Protein-Ligand Studies
Hydroxyamidine derivatives have significantly contributed to the field of mechanistic enzymology, which focuses on understanding the detailed molecular mechanisms of enzyme catalysis and inhibition. semanticscholar.org Due to their ability to act as potent enzyme inhibitors, these compounds are frequently used to probe the active sites of enzymes and to study the kinetics and thermodynamics of protein-ligand interactions. researchgate.net
In the case of IDO1, molecular docking and X-ray crystallography studies of hydroxyamidine inhibitors have provided invaluable insights into the enzyme's catalytic mechanism. nih.govacs.org These studies have revealed that the deprotonated oxygen of the N-hydroxyamidine group coordinates with the heme iron in the enzyme's active site, mimicking a key intermediate in the natural catalytic cycle. nih.gov This detailed structural information is crucial for understanding how the enzyme functions and for designing even more potent and selective inhibitors.
Kinetic studies with hydroxyamidine inhibitors allow for the determination of key parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency, and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net This information is essential for understanding how the inhibitor interacts with the enzyme and for predicting its effects in a biological system. For instance, mechanistic studies have shown that some hydroxyamidine derivatives are slow-binding inhibitors, which can have advantages in terms of their duration of action in vivo. mdpi.com
Various biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are employed to further characterize the binding of hydroxyamidine derivatives to their target proteins. acs.orgnih.gov These methods provide quantitative data on the binding affinity, stoichiometry, and thermodynamic parameters of the interaction, offering a complete picture of the protein-ligand recognition process. mdpi.com
Below is an interactive data table summarizing the inhibitory activities of representative hydroxyamidine derivatives against IDO1, as reported in the literature.
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| Epacadostat | IDO1 | ~70 | Enzymatic |
| Compound 1 (thiazole derivative) | IDO1 | 51 | Enzymatic |
| ZC0109 | IDO1 | 50 | Enzymatic |
| INCB14943 | IDO1 | ~210 | Biochemical |
| Optimized Analog 24 | IDO1 | Low nM | Cellular & Biochemical |
Note: The data presented here is a compilation from various research articles and is intended for illustrative purposes. nih.govnih.govnih.gov
Exploration of this compound in Advanced Biological Assays
While direct studies on this compound are limited, the broader class of hydroxyamidine derivatives is extensively used in a variety of advanced biological assays, particularly in the context of drug discovery and development. These assays range from high-throughput screening (HTS) to complex cell-based and in vivo models. bmglabtech.comwikipedia.org
High-throughput screening is a key technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target. nih.govdrugtargetreview.com Hydroxyamidine-containing compound libraries have been screened against various targets, leading to the discovery of novel enzyme inhibitors. nih.gov The chemical tractability of the hydroxyamidine scaffold allows for the generation of diverse libraries of related compounds, increasing the chances of finding potent and selective hits.
Once identified, these "hit" compounds are further evaluated in a battery of secondary assays to confirm their activity and to assess their drug-like properties. These assays often include:
Enzymatic assays: To determine the potency and selectivity of the compound against the target enzyme and related enzymes. nih.govacs.org
Cell-based assays: To evaluate the compound's ability to engage its target in a cellular context and to produce the desired biological effect. nih.govacs.org This can involve measuring changes in cell signaling, gene expression, or cell viability.
In vivo models: Promising compounds are then tested in animal models of disease to assess their efficacy and pharmacokinetic properties. For example, hydroxyamidine-based IDO1 inhibitors have shown anti-tumor activity in mouse models of cancer. nih.govnih.gov
The development of amidoxime (B1450833) prodrugs, which are converted to the active hydroxyamidine form in vivo, is another advanced application of this chemical class. nih.gov This strategy can be used to improve the oral bioavailability and pharmacokinetic properties of drug candidates.
Advanced Spectroscopic and Analytical Techniques for N Hydroxy 2 Methylamino Propanimidamide Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule. For N'-hydroxy-2-(methylamino)propanimidamide, ¹H and ¹³C NMR spectroscopy would be essential.
¹H NMR Spectroscopy: This would identify the number of different types of protons, their connectivity, and their chemical environment. Based on the structure of this compound, one would expect to observe distinct signals for the protons on the methyl groups, the methine proton, the N-H protons, and the O-H proton of the hydroxyimino group. The splitting patterns (e.g., doublets, quartets) would provide information about adjacent protons.
¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the two methyl carbons, the methine carbon, and the imidamide carbon. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.
Without experimental data, a table of expected chemical shifts cannot be provided.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.
Molecular Ion Peak: In an MS experiment, this compound (molar mass: 117.15 g/mol ) would be expected to show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight.
Fragmentation Pattern: The molecule would then fragment in a predictable manner. Analysis of the mass-to-charge ratio of these fragments would help to confirm the structure. Expected fragmentation could involve the loss of a hydroxyl group, a methylamino group, or other small neutral molecules.
A detailed fragmentation table is not possible without experimental mass spectra.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:
Bond lengths and angles.
The conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding, which would be expected given the presence of N-H and O-H groups.
No crystallographic data for this compound is available in the public Cambridge Structural Database (CSD).
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis
The this compound molecule contains a stereocenter at the second carbon atom of the propane (B168953) chain. This means it can exist as two enantiomers (R and S forms). Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study such chiral molecules.
CD Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. A non-racemic sample of this compound would be expected to show a characteristic CD spectrum, which could be used to assign the absolute configuration by comparison with theoretical calculations.
ORD Spectroscopy: This measures the rotation of the plane of polarized light as a function of wavelength. It can also be used to characterize chiral molecules.
As no studies on the stereochemistry of this specific compound have been published, no CD or ORD data can be presented.
Advanced Chromatographic Methods for Purity and Impurity Profiling in Research Samples
Chromatographic techniques are vital for separating and quantifying the components of a mixture, thereby assessing the purity of a research sample and identifying any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A suitable reversed-phase or normal-phase method would be developed to separate the main compound from any starting materials, by-products, or degradation products. The retention time would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would allow for the identification of impurities by providing their molecular weights and fragmentation patterns.
Without access to research or manufacturer's data, a table of chromatographic conditions and impurity profiles cannot be compiled.
Future Research Directions and Translational Perspectives for N Hydroxy 2 Methylamino Propanimidamide
Exploration of Undiscovered Biological Activities and Therapeutic Niches
The amidoxime (B1450833) functional group is a versatile pharmacophore known to participate in various biological interactions. researchgate.netnih.gov Compounds containing this moiety have been investigated for a wide array of therapeutic applications, including as antibacterial, anti-inflammatory, and antineoplastic agents. researchgate.netnih.gov The future exploration of N'-hydroxy-2-(methylamino)propanimidamide would logically begin with a broad-based screening to uncover its own unique biological signature.
A systematic investigation could unveil novel mechanisms of action or unexpected therapeutic applications for this compound. The initial focus would be on identifying its primary molecular targets and understanding its polypharmacology—the ability to interact with multiple targets, which can be advantageous for complex diseases. nih.gov This exploration would extend to searching for therapeutic niches where this compound might offer advantages over existing treatments, potentially in areas with unmet medical needs. The amidoxime group's capacity to act as a bioisostere for carboxylic acids and its potential to release nitric oxide (NO) under physiological conditions are key features that could be exploited in the design of future studies. nih.gov
Table 1: Potential Therapeutic Areas for this compound Based on the Amidoxime Pharmacophore
| Therapeutic Area | Rationale for Investigation | Potential Molecular Targets |
| Oncology | Amidoxime derivatives have shown antiproliferative activity. mdpi.com | Kinases, DNA, Apoptosis-related proteins |
| Infectious Diseases | The amidoxime group is present in compounds with antibacterial and antiviral properties. researchgate.netnih.gov | Bacterial enzymes, Viral replication machinery |
| Inflammatory Disorders | Some amidoximes possess anti-inflammatory and antioxidant properties. researchgate.net | Cyclooxygenase (COX), Lipoxygenase (LOX) |
| Cardiovascular Diseases | The potential for nitric oxide (NO) release could have vasodilatory effects. nih.gov | Soluble guanylate cyclase (sGC) |
Integration with Phenotypic Screening and Omics Technologies
Phenotypic screening has re-emerged as a powerful tool in drug discovery, allowing for the identification of compounds that produce a desired effect in a biological system without prior knowledge of the specific molecular target. technologynetworks.comwikipedia.orgpfizer.com This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. wikipedia.org Future research on this compound would greatly benefit from its inclusion in diverse phenotypic screening campaigns. These could utilize high-content imaging of cell cultures to monitor changes in morphology, protein expression, or other cellular parameters in response to the compound. wikipedia.org
The integration of "omics" technologies—genomics, proteomics, and metabolomics—is crucial for elucidating the mechanism of action of hits identified through phenotypic screens. nih.govnumberanalytics.comnih.gov If this compound demonstrates a desirable phenotypic effect, these technologies can help to identify its molecular targets and the pathways it modulates. biobide.comfrontlinegenomics.com For instance, proteomic analysis could reveal changes in protein expression levels in treated cells, while metabolomics could identify alterations in metabolic pathways. numberanalytics.com
Table 2: Illustrative Workflow for Integrating Phenotypic Screening and Omics
| Step | Description | Technologies |
| 1. Primary Screen | High-throughput screening of this compound across various disease-relevant cell models. | Automated microscopy, High-content imaging |
| 2. Hit Confirmation | Validation of the phenotypic effect and assessment of dose-response relationships. | In vitro cell-based assays |
| 3. Target Deconvolution | Identification of the molecular target(s) responsible for the observed phenotype. | Genomics (e.g., CRISPR screens), Proteomics (e.g., thermal proteome profiling), Metabolomics |
| 4. Pathway Analysis | Elucidation of the biological pathways modulated by the compound. | Bioinformatic analysis of omics data |
Development of Advanced Delivery Systems for Research Applications
The physicochemical properties of a small molecule like this compound will significantly influence its utility in research and any potential future therapeutic applications. Challenges such as poor solubility or limited bioavailability could be addressed through the development of advanced drug delivery systems (DDS). giiresearch.comnih.govfrost.com For research purposes, encapsulating the compound in nanocarriers, such as liposomes or polymeric nanoparticles, could enhance its stability and facilitate its delivery to cells in vitro and in vivo. nih.govgenesispub.org
These advanced delivery systems can be engineered to provide sustained release of the compound, which is beneficial for maintaining effective concentrations over time in experimental models. giiresearch.com Furthermore, the surface of these nanocarriers can be modified with targeting ligands to direct the compound to specific cell types or tissues, thereby increasing its efficacy and reducing potential off-target effects. frost.com The development of such systems would be a critical step in the preclinical evaluation of this compound.
Collaborative Research Initiatives and Data Repository Contributions
Given the nascent stage of research on this compound, progress will be significantly accelerated through collaborative efforts. The principles of chemical biology, which involve applying chemical tools and techniques to study biological systems, are inherently interdisciplinary. ucla.edumskcc.orguchicago.edu Establishing collaborations between synthetic chemists, pharmacologists, and biologists will be essential for a comprehensive investigation of this compound. cancer.govdana-farber.org
Furthermore, contributing any generated data to public repositories is crucial for advancing the field. Sharing information on the compound's synthesis, physicochemical properties, and biological activities through open-access databases will prevent the duplication of efforts and foster a more collaborative research environment. Such initiatives can lead to a more rapid and thorough understanding of the potential of this compound and related molecules.
Emerging Methodologies in this compound Research
The field of drug discovery is continuously being transformed by new technologies. pharmafocusasia.comnih.govnih.gov Future research on this compound should leverage these emerging methodologies to gain deeper insights into its biological effects. Artificial intelligence (AI) and machine learning (ML), for example, can be used to predict potential biological targets and to analyze the large datasets generated from omics studies. pharmafocusasia.comliveonbiolabs.com
Other innovative approaches, such as the use of organ-on-a-chip technology, could provide more physiologically relevant in vitro models for testing the compound's efficacy and toxicity. nih.gov Advances in synthetic chemistry, including flow chemistry and automated synthesis, could enable the rapid generation of analogs of this compound for structure-activity relationship (SAR) studies. acs.org The application of these cutting-edge methodologies will be instrumental in unlocking the full potential of this promising chemical entity.
Q & A
What are the validated synthetic routes for N'-hydroxy-2-(methylamino)propanimidamide, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-(methylamino)propanenitrile with hydroxylamine under controlled pH (6–8) in ethanol/water at 60–80°C for 12–24 hours . Critical parameters include:
- Temperature : Higher temperatures (>80°C) may lead to side reactions (e.g., hydrolysis of the amidine group).
- pH : Neutral conditions prevent decomposition of hydroxylamine.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization (ethanol) achieves >95% purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Basic Research Question
Key methods include:
- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 1.2–1.4 ppm (CH₃), δ 2.8–3.1 ppm (N–CH₃), and δ 8.5–9.0 ppm (N–OH). ¹³C NMR confirms the amidine carbon at ~165 ppm .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 133.1 m/z) validates molecular weight .
- IR : Stretching bands at 3300–3500 cm⁻¹ (N–OH) and 1640–1680 cm⁻¹ (C=N) confirm functional groups .
Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures data consistency .
How do structural modifications of this compound impact its bioactivity, and what computational tools support SAR studies?
Advanced Research Question
Modifications to the methylamino or hydroxy groups alter binding affinity. For example:
- Methyl substitution : Replacing the methyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility but may enhance target binding .
- Hydroxyl group replacement : Substituting N'-OH with methoxy decreases chelation potential, affecting metal-dependent enzyme inhibition.
Methodology : - Docking simulations (AutoDock Vina) : Predict interactions with targets like metalloproteases.
- In vitro assays : Measure IC₅₀ values against relevant enzymes (e.g., ADAM17) to validate predictions .
What strategies resolve contradictions in reported physicochemical properties of this compound?
Advanced Research Question
Discrepancies in properties like boiling point (207.2°C vs. 195–200°C) arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation). To resolve:
- Standardize methods : Use USP/PhEur protocols for melting point and solubility .
- Cross-validate data : Compare results from multiple labs using identical equipment (e.g., NIST-traceable instruments) .
- Publish raw data : Include chromatograms and spectral files in supplementary materials for transparency .
How can researchers mitigate stability issues and impurity formation during storage of this compound?
Advanced Research Question
The compound degrades under humidity (>60% RH) and light. Mitigation strategies:
- Storage : Use amber vials with desiccants (silica gel) at –20°C.
- Impurity profiling : Monitor degradation products (e.g., hydrolysis to 2-(methylamino)propanenitrile) via HPLC-DAD with a C18 column (gradient: 0.1% TFA in water/acetonitrile) .
- Stability-indicating assays : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
What advanced techniques are used to study the metal-chelating properties of this compound?
Advanced Research Question
The N'-OH group enables chelation of transition metals (e.g., Zn²⁺, Fe³⁺). Methods include:
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) for metal ions .
- X-ray crystallography : Resolve metal-complex structures to identify coordination sites .
- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λmax at 280 nm for Fe³⁺ complexes) .
How should researchers design experiments to address conflicting biological activity data in published studies?
Advanced Research Question
Contradictory results (e.g., variable IC₅₀ values) may arise from assay conditions. Recommendations:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for ADAM17 assays) and buffer systems (pH 7.4 PBS) .
- Include positive controls : Compare with known inhibitors (e.g., TAPI-1 for metalloproteases) .
- Statistical rigor : Perform triplicate experiments with ANOVA analysis to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
